molecular formula C12H16N2O3 B1600221 PHE-beta-ALA CAS No. 54745-27-6

PHE-beta-ALA

Cat. No. B1600221
CAS RN: 54745-27-6
M. Wt: 236.27 g/mol
InChI Key: DJOQXEVNENIIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PHE-beta-ALA is a dipeptide formed from L-phenylalanine and β-alanine residues . It has a molecular formula of C12H16N2O3 .


Synthesis Analysis

The synthesis of PHE-beta-ALA involves orthogonal protection/deprotection of selected functional groups . This leads to the exposure of the amino group at the N-terminus, the carboxyl group at the C-terminus, and the phenyl ring of phenylalanine .


Molecular Structure Analysis

The PHE-beta-ALA molecule contains a total of 33 bonds . It includes 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 secondary amide (aliphatic) .


Chemical Reactions Analysis

The Phe-Phe motif, which PHE-beta-ALA is part of, has been found to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is crucial for various applications in nanomedicine .


Physical And Chemical Properties Analysis

PHE-beta-ALA has an average mass of 236.267 Da and a monoisotopic mass of 236.116089 Da . It is a small molecule with fast blood clearance and urinary excretion .

Mechanism of Action

Target of Action

PHE-beta-ALA, a dipeptide formed from β-alanine and L-phenylalanine residues , is believed to interact with protein-protein interactions (PPIs) . PPIs are implicated in the majority of cellular processes by enabling and regulating the function of individual proteins . The Phe-Phe motif, which PHE-beta-ALA is part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Mode of Action

It’s known that the phe-phe motif can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is believed to be crucial for the biological activities of these peptides .

Biochemical Pathways

For instance, it’s been reported that the Phe-Phe motif can affect the biosynthesis of phenylalanine , which is a precursor of essential secondary products in plants .

Pharmacokinetics

It’s known that the transport of similar compounds across the blood-brain barrier (bbb) can be influenced by an organic cation-sensitive transporter . This suggests that PHE-beta-ALA might also be transported across the BBB via a similar mechanism.

Result of Action

It’s known that the phe-phe motif, which phe-beta-ala is part of, can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These nanostructures and hydrogels can have various applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PHE-beta-ALA. For instance, it’s been reported that the production and antifungal activity of a similar compound, diketopiperazine cyclo(Pro-Phe), can be influenced by environmental factors . This suggests that the action of PHE-beta-ALA might also be influenced by environmental factors.

Safety and Hazards

The safety data sheet for H-PHE-BETA-ALA-OH suggests avoiding inhalation of dusts, gas, or vapours and avoiding contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Molecules based on the Phe-Phe motif, including PHE-beta-ALA, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The most recent findings on their remarkable properties hold substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

3-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10(8-9-4-2-1-3-5-9)12(17)14-7-6-11(15)16/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOQXEVNENIIIV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PHE-beta-ALA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PHE-beta-ALA
Reactant of Route 2
Reactant of Route 2
PHE-beta-ALA
Reactant of Route 3
Reactant of Route 3
PHE-beta-ALA
Reactant of Route 4
Reactant of Route 4
PHE-beta-ALA
Reactant of Route 5
Reactant of Route 5
PHE-beta-ALA
Reactant of Route 6
Reactant of Route 6
PHE-beta-ALA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.